molecular formula C19H11BrF2N2O4 B133287 Minalrestat CAS No. 155683-53-7

Minalrestat

カタログ番号: B133287
CAS番号: 155683-53-7
分子量: 449.2 g/mol
InChIキー: BMHZAHGTGIZZCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミナルレストは、構造的に新規なアルドース還元酵素阻害剤です。アルドース還元酵素は、ポリオール経路に関与する酵素で、グルコースをソルビトールに変換します。この酵素を阻害することで、神経障害や網膜症など、糖尿病関連合併症の管理に役立ちます。 ミナルレストは、4位にスピロスクシンイミド部分を持つ、3,4-ジヒドロイソキノリンオン誘導体です .

準備方法

合成経路と反応条件

ミナルレストの合成には、パラジウム触媒によるエナンチオ選択的分子内カルボニル化ヘック反応が用いられます。 この反応は、ギ酸エステルを一酸化炭素源として使用し、全炭素四級不斉中心を有するエナンチオピュア窒素含有複素環化合物の合成のための簡便で効率的な方法を提供します .

工業的製造方法

ミナルレストの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度が得られるように最適化されており、潜在的な治療用途における化合物の有効性と安全性が確保されています .

化学反応の分析

Palladium-Catalyzed Enantioselective Carbonylative Heck Reaction

The cornerstone of Minalrestat’s synthesis is a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This method uses formate esters as a CO source to construct the 3,4-dihydroisoquinolinone core with an all-carbon quaternary stereocenter .

Reaction Mechanism

  • Substrates : N-allyl benzamides (e.g., 1a ) react with aryl formates (e.g., 2a ) under Pd catalysis.

  • Key Steps :

    • Oxidative addition of Pd(0) to the allyl group.

    • Carbonylation via CO insertion from formate esters.

    • Enantioselective cyclization to form the six-membered isoquinolinone ring .

Optimization Data

Reaction conditions were systematically optimized for yield and enantiomeric excess (ee):

EntryBaseSolventYield (%)ee (%)
3Na₂CO₃DMSO7886
10Na₂CO₃DMSO8892
11Na₂CO₃NMP6893

Optimal conditions: 5 mol% Pd(OAc)₂, 6 mol% (R)-SEGPHOS ligand, Na₂CO₃ base, DMSO solvent at 110°C .

Substrate Scope and Functional Group Compatibility

The reaction tolerates diverse substituents on the benzamide and aryl formate components:

  • Electron-donating/withdrawing groups : Methoxy, fluoro, chloro, and bromo substituents on benzamides yield products (3fa–3ha ) with 80–90% ee .

  • Steric effects : Bulky tert-butyl groups suppress cyclization, while smaller alkyl chains (e.g., methyl, benzyl) proceed efficiently (5aa–5ca ) .

  • Aryl formates : Electron-rich (methoxy) and electron-poor (ester, chloro) aryl formates are viable CO sources (3ab–3ae ) .

Key Steps :

  • Carbonylative Heck Reaction : Benzamide 4q reacts to form 5qa (93% ee).

  • Deprotection : Trifluoroacetic acid removes PMB groups, yielding lactone 6 .

  • Lactonization to Amide : 6 reacts with ethylamine to form 7 .

  • Oxidation : PCC oxidizes 7 to succinimide 8 , followed by α-methylene oxidation to isoquinolinedione 9 .

  • Final Derivatization : Introduction of 4-bromo-2-fluorobenzyl moiety produces analogue 10 (91% ee).

Racemization Prevention

  • N′-Alkylation : Introducing alkyl groups (e.g., PMB) stabilizes the stereocenter, reducing racemization .

  • Structural Modifications : Decarbonylated analogues (e.g., 11 ) avoid the racemization-prone 3-carbonyl group .

Side Reactions and Limitations

  • Hydride Capture : Substrates with bulky substituents (e.g., 1e ) favor hydride transfer over cyclization, reducing yields .

  • β-O-Elimination : Benzyloxy groups trigger elimination before CO insertion, forming side products (e.g., 5ia ) .

  • Solvent Sensitivity : Non-polar solvents (toluene, THF) fail to promote cyclization .

Comparative Analysis of Reaction Outcomes

Substrate TypeYield Range (%)ee Range (%)Key Challenge
Electron-deficient50–7080-87Competing redox side reactions
Sterically hindered<10Low cyclization efficiency
N-Alkyl benzamides70-9390-93High enantioselectivity

This synthesis strategy enables efficient access to this compound analogues with enhanced stability and bioactivity, addressing critical limitations of earlier aldose reductase inhibitors. Ongoing work focuses on expanding the substrate scope and evaluating in vivo efficacy .

科学的研究の応用

Scientific Research Applications

Minalrestat's applications span various fields, including chemistry, biology, and medicine:

  • Chemistry : Used as a model compound for studying aldose reductase inhibitors and their synthesis.
  • Biology : Investigated for its effects on cellular pathways and enzyme inhibition.
  • Medicine : Explored as a potential therapeutic agent for managing diabetic complications.
  • Industry : Utilized in the development of new pharmaceuticals targeting aldose reductase .

Table 1: Comparison of Aldose Reductase Inhibitors

CompoundStructure TypeAffinity (IC50)Clinical Status
This compoundSpirosuccinimideLow micromolarInvestigational
EpalrestatCarboxylic acidLow micromolarMarketed (limited regions)
TolrestatCarboxylic acidLow micromolarWithdrawn
FidarestatHydantoinLow micromolarAdvanced trials

Case Studies

  • Microvascular Effects in Diabetic Rats :
    • A study demonstrated that this compound corrected impaired microvascular responses in diabetic rats. The treatment restored reactivity to inflammatory mediators such as bradykinin and histamine, suggesting its potential role in improving vascular health in diabetes .
  • Synthesis and Efficacy :
    • Research highlighted the palladium-catalyzed enantioselective synthesis of this compound analogues. These analogues exhibited intrinsic activity and good oral potency, indicating that structural modifications could enhance therapeutic efficacy .
  • Comparative Studies with Other Inhibitors :
    • In comparative studies with other aldose reductase inhibitors like Epalrestat and Tolrestat, this compound showed promising results in terms of safety profiles and efficacy against diabetic complications .

作用機序

ミナルレストは、アルドース還元酵素を阻害することにより、その効果を発揮します。これにより、グルコースがソルビトールに変換されることが阻止され、組織におけるソルビトールの蓄積が減少します。 このメカニズムには、アルドース還元酵素の活性部位への結合が含まれ、その活性を阻害し、ポリオール経路の下流効果を阻止します .

類似化合物の比較

類似化合物

独自性

ミナルレストは、その新規な構造とアルドース還元酵素に対する高い特異性により、独自性を持っています。 これは、顕著な活性と安全性プロファイルを有しており、他の類似化合物と比較して、有望な薬剤候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness

Minalrestat is unique due to its novel structure and high specificity for aldose reductase. It shows appreciable activity and safety profiles, making it a promising drug candidate compared to other similar compounds .

生物活性

Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.

Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .

Key Mechanisms:

  • Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
  • Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
  • Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.

Study Overview

  • Microvascular Reactivity in Diabetic Rats :
    • Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
    • Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
    • Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
  • Molecular Docking Studies :
    • Objective : To explore binding interactions between this compound and aldose reductase.
    • Methodology : Molecular docking simulations were performed to predict binding affinities.
    • Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
  • Comparative Efficacy with Other Inhibitors :
    • A comparative study evaluated the efficacy of various aldose reductase inhibitors, including this compound. Results indicated that this compound had superior inhibitory effects compared to several other compounds tested .

Clinical Implications

  • Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
  • Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey Findings
Microvascular ReactivityIntravital microscopy in diabetic ratsRestored reactivity to inflammatory mediators
Molecular DockingComputational modelingStrong binding affinity to aldose reductase
Comparative EfficacyIn vitro assaysSuperior inhibition compared to other aldose reductase inhibitors

特性

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。